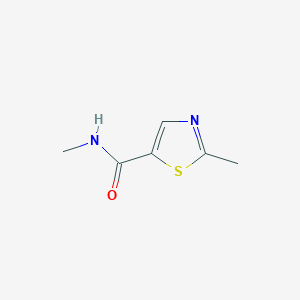

N,2-dimethyl-1,3-thiazole-5-carboxamide

Übersicht

Beschreibung

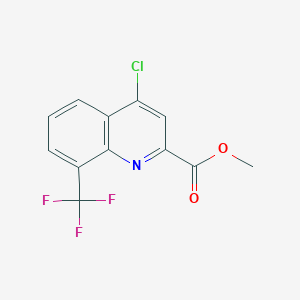

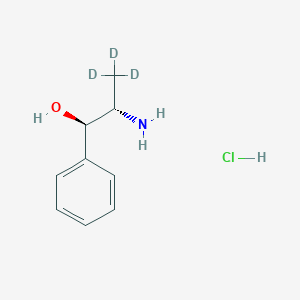

“N,2-dimethyl-1,3-thiazole-5-carboxamide” is a chemical compound with the molecular formula C6H8N2OS . It has a molecular weight of 156.21 . The compound is in solid form .

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

“N,2-dimethyl-1,3-thiazole-5-carboxamide” is a solid compound . It has a molecular weight of 156.21 . More specific physical and chemical properties are not provided in the retrieved information.Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

- N,2-dimethyl-1,3-thiazole-5-carboxamide derivatives have been used in the synthesis of certain thiazole C-nucleosides, demonstrating antiviral activity against various viruses and potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Antimicrobial and Antioxidant Properties

- The compound has been utilized in creating 2,5-diamino-1,3-thiazole derivatives, which exhibit significant antimicrobial and antioxidant activities (Balya et al., 2008).

Antitumor Applications

- Studies have explored its impact on cellular ultrastructure and antioxidant system activity in lymphoma cells, indicating potential antitumor applications (Shalai et al., 2019).

Antibacterial Agents

- Derivatives of N,2-dimethyl-1,3-thiazole-5-carboxamide have been synthesized and shown promising antibacterial activity, especially against certain strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Photooxidation Studies

- Photooxidation studies involving 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen have included derivatives of N,2-dimethyl-1,3-thiazole-5-carboxamide, leading to insights into photolysis mechanisms (Mahran et al., 1983).

Src/Abl Kinase Inhibition

- Some derivatives have been identified as potent Src/Abl kinase inhibitors, demonstrating antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).

Antimicrobial and Antioxidant Activity of Benzimidazole Derivatives

- N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized using 2-amino-5,6-dimethyl-1H-benzimidazole, showed promising antimicrobial and antioxidant activities (Sindhe et al., 2016).

Inhibitors of Vascular Endothelial Growth Factor Receptors

- Derivatives have been described as inhibitors of vascular endothelial growth factor receptor II (VEGFR-2), with some displaying IC50 values below 100 nM in enzymatic and cellular assays (Kiselyov et al., 2006).

Synthesis and Antimicrobial Activity of Substituted Thaizole-2-Semicarbazides

- Synthesized substituted-thiazole-2-semicarbazides have been tested for their antimicrobial activity, showcasing the potential in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).

Asymmetric Synthesis of C-Nucleosides

- The compound played a role in the asymmetric synthesis of novel C-nucleosides, contributing to advancements in nucleoside chemistry (Du et al., 1995).

Effects on Cellular Processes in Cancer

- Investigations have shown that N,2-dimethyl-1,3-thiazole-5-carboxamide derivatives can induce apoptosis and affect cellular processes in cancer cells, offering insights into potential cancer therapies (Finiuk et al., 2019).

Zukünftige Richtungen

Thiazoles are a versatile class of compounds that have been used in the development of various drugs . The future research directions for “N,2-dimethyl-1,3-thiazole-5-carboxamide” could potentially involve further exploration of its biological activities and potential applications in drug development .

Eigenschaften

IUPAC Name |

N,2-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-8-3-5(10-4)6(9)7-2/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIJVJNJITYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-1,3-thiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421314.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)

![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)